Ethyl 4-chloro-3-fluoro-2-methybenzoate
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Overview
Description
Ethyl 4-chloro-3-fluoro-2-methybenzoate is an organic compound with the molecular formula C10H10ClFO2 and a molecular weight of 216.64 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by an ethyl group, and the benzene ring is substituted with chlorine, fluorine, and methyl groups. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-3-fluoro-2-methybenzoate can be synthesized through the esterification of 4-chloro-3-fluoro-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is carried out in a continuous flow reactor to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-3-fluoro-2-methybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed to yield 4-chloro-3-fluoro-2-methylbenzoic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or ethanol.
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, or halogens in the presence of a catalyst.
Hydrolysis: Acidic or basic conditions with water as the solvent.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Electrophilic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of this compound.
Hydrolysis: The major products are 4-chloro-3-fluoro-2-methylbenzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-chloro-3-fluoro-2-methybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-fluoro-2-methybenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The presence of electron-withdrawing groups such as chlorine and fluorine enhances its reactivity and binding affinity .
Comparison with Similar Compounds
Ethyl 4-chloro-3-fluoro-2-methybenzoate can be compared with other similar compounds such as:
Ethyl 4-chloro-2-methylbenzoate: Lacks the fluorine atom, resulting in different reactivity and properties.
Ethyl 3-fluoro-2-methylbenzoate: Lacks the chlorine atom, affecting its chemical behavior.
Ethyl 4-chloro-3-fluorobenzoate: Lacks the methyl group, leading to variations in steric and electronic effects.
These comparisons highlight the unique combination of substituents in this compound, which contributes to its distinct chemical and physical properties.
Properties
IUPAC Name |
ethyl 4-chloro-3-fluoro-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-3-14-10(13)7-4-5-8(11)9(12)6(7)2/h4-5H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCBDKXVAIZCSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)Cl)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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